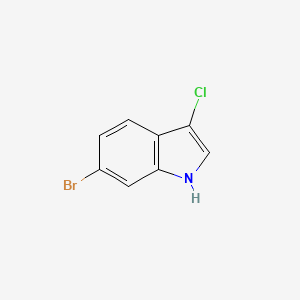

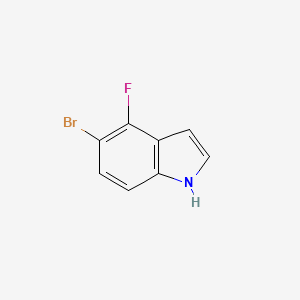

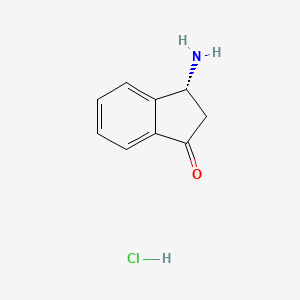

6-bromo-3-chloro-1H-indole

Übersicht

Beschreibung

The compound "6-bromo-3-chloro-1H-indole" is a halogenated indole derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. Indoles themselves are an important scaffold in pharmaceuticals and fine chemicals, and their bromo- and chloro- derivatives are often used as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of halogenated indoles can involve various strategies, including novel indole formation through cascade reactions, as seen in the synthesis of a COX-2 inhibitor where an alkylation/1,4-addition/elimination/isomerization sequence was employed . Another approach is the use of trifluoroacetylated indole driven hydrolysis for regioselective bromination . Additionally, tandem reactions with diselenides and disulfides have been developed to introduce bromo- and chloro- substituents with high regio-selectivity under transition-metal-free conditions . These methods highlight the versatility and creativity in synthesizing halogenated indole derivatives.

Molecular Structure Analysis

The molecular structure of halogenated indoles can be determined using common analytical methods such as NMR, IR, MS, and X-ray diffraction . The crystal structure of these compounds can reveal important features such as the orientation of substituents and the conformation of the indole ring, which can be influenced by the presence of halogen atoms . The molecular structure is often stabilized by various intermolecular interactions, including hydrogen bonding and C-H...π interactions .

Chemical Reactions Analysis

Halogenated indoles can participate in a variety of chemical reactions due to the presence of reactive halogen atoms. These reactions can include further functionalization, such as the formation of amide derivatives through reactions with amines . The reactivity of these compounds can be influenced by the electronic effects of the halogen substituents, which can be studied using techniques like density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-bromo-3-chloro-1H-indole" would be influenced by the presence of bromo- and chloro- substituents on the indole ring. These substituents can affect the compound's melting point, solubility, and stability. The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, are also key factors that determine the reactivity and interaction of the molecule with other chemical entities . The solvated forms of these compounds can exhibit unique properties due to the interactions with the solvent molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis Techniques :

- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a related compound, was studied for its reactions with N-bromosuccinimide, leading to various ester formations and demonstrating bromine migration on the benzene ring (Irikawa et al., 1989).

- An efficient synthesis method for 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, was developed, showcasing a novel indole formation process (Caron et al., 2003).

Identification and Analysis in Different Contexts :

- The identification of 2-chloro-6-methylphenol, 2,6-dichlorophenol, and indole in commercial wines to determine taints and off-flavours, illustrating the analytical application of these compounds in food science (Capone et al., 2010).

Biological and Medicinal Applications :

- Indole derivatives have significant biological activities, such as anti-tumor and anti-inflammatory properties, which are crucial in pharmacological contexts (Geetha et al., 2019).

- Compounds like 6-bromoaplysinopsin exhibit significant antimalarial and antimycobacterial activity, highlighting their potential in treating infectious diseases (Hu et al., 2002).

Material Science and Coatings :

- Research on acrylic metal salt resins containing indole derivatives for antifouling properties suggests applications in materials science, particularly in marine environments (Chunhua et al., 2020).

Spectroscopic Studies :

- The absorption and fluorescence spectra of indole-3-acetic acid and its derivatives were studied for their potential applications in biophysics and photochemistry (Carić et al., 2004).

Zukünftige Richtungen

Indole derivatives, including 6-bromo-3-chloro-1H-indole, have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders . Future research may focus on the development of novel indole derivatives with enhanced pharmacological activity .

Eigenschaften

IUPAC Name |

6-bromo-3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAPHNHPMKKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483320 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-chloro-1H-indole | |

CAS RN |

57916-08-2 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)